2-Acetyl-1-tetralone

Beschreibung

BenchChem offers high-quality 2-Acetyl-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

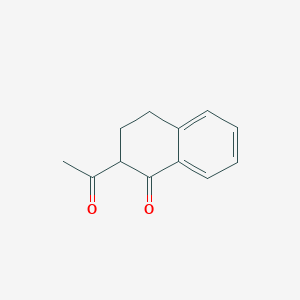

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSELJBOMYPMBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871271 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17216-08-9 | |

| Record name | 2-Acetyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17216-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017216089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-2-Acetyl-1-tetralone-Derivatives-in-Drug-Discovery

Abstract

The 2-acetyl-1-tetralone core is a privileged bicyclic scaffold that serves as a foundational building block in medicinal chemistry. Its inherent structural rigidity, combined with multiple reactive sites, offers a versatile platform for the synthesis of a diverse library of compounds with significant therapeutic potential. Tetralone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and central nervous system effects. This in-depth guide provides a technical exploration of the strategic derivatization of the 2-acetyl-1-tetralone scaffold. It elucidates the chemical rationale behind key modifications, details established synthetic protocols, and connects these molecular alterations to specific biological targets and therapeutic applications, with a primary focus on the inhibition of Macrophage Migration Inhibitory Factor (MIF) for anti-inflammatory drug discovery.

The 2-Acetyl-1-Tetralone Scaffold: A Privileged Starting Point

The tetralone framework, a benzo-fused cyclohexanone, is a recurring motif in numerous bioactive natural products and synthetic pharmaceuticals.[1] The addition of an acetyl group at the C2 position introduces a crucial point of chemical reactivity, making 2-acetyl-1-tetralone an exceptionally valuable precursor for drug discovery programs.[2] The scaffold's significance lies in its ability to serve as a rigid anchor, presenting appended functional groups in a well-defined spatial orientation for optimal interaction with biological targets. The broad bioactivities of tetralone derivatives, ranging from anticancer and antibacterial to potent central nervous system (CNS) effects, underscore the scaffold's versatility and importance.[3]

Strategic Derivatization: Unlocking Therapeutic Potential

The true power of the 2-acetyl-1-tetralone core lies in its amenability to targeted chemical modification. Understanding the reactivity of each site is paramount to rationally designing derivatives with desired pharmacological profiles.

Diagram: Key Derivatization Sites

Caption: Primary sites for chemical modification on the 2-acetyl-1-tetralone scaffold.

Modification at the C2-Acetyl Group: The Claisen-Schmidt Condensation

The most powerful and widely exploited modification strategy involves the active methylene protons of the acetyl group. These protons are readily abstracted by a base to form a nucleophilic enolate. This enolate can then attack an electrophilic aldehyde in a Claisen-Schmidt condensation , a variant of the aldol condensation.[4]

-

Causality and Rationale: This reaction is synthetically straightforward and exceptionally versatile. By reacting 2-acetyl-1-tetralone with various aromatic or heteroaromatic aldehydes, a series of 2-arylmethylene-1-tetralone derivatives (chalcone-like structures) can be generated.[5] This modification achieves several critical objectives:

-

Structural Diversity: It introduces a vast array of substituents, fundamentally altering the molecule's size, shape, and lipophilicity.

-

Extended Conjugation: It creates an α,β-unsaturated ketone system, which can act as a Michael acceptor and influences the electronic properties of the entire molecule.

-

Target Interaction: The newly introduced aryl group can form crucial interactions (e.g., π-stacking, hydrogen bonds, hydrophobic interactions) within the binding pocket of a target protein.

-

Modification of the Aromatic Ring (C5-C8)

The benzene portion of the tetralone scaffold can be functionalized via electrophilic aromatic substitution.

-

Causality and Rationale: Introducing substituents such as hydroxyl (-OH), methoxy (-OCH3), or halogens (e.g., -F, -Cl) can fine-tune the electronic and pharmacokinetic properties of the molecule.

-

Hydrogen Bonding: Hydroxyl and amino groups can serve as critical hydrogen bond donors or acceptors, anchoring the ligand into its binding site.

-

Metabolic Stability: Methoxy groups or halogens can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.

-

Potency: Electron-withdrawing or -donating groups can modulate the pKa of other functional groups and influence binding affinity.

-

Modification at the C1-Carbonyl

The ketone at the C1 position offers another handle for derivatization.

-

Causality and Rationale: While less common for generating diversity compared to C2 modifications, targeting the C1 carbonyl can be a valid strategy. For instance, reduction to a hydroxyl group introduces a new chiral center and a potent hydrogen bonding group. Conversion to an oxime can serve as a precursor for further reactions or may confer unique biological activity.

Therapeutic Application: Targeting Macrophage Migration Inhibitory Factor (MIF)

A prominent and well-validated target for tetralone derivatives is the pro-inflammatory cytokine, Macrophage Migration Inhibitory Factor (MIF) . MIF plays a pivotal role in the innate immune response and is implicated in numerous inflammatory diseases.[5] A unique feature of MIF is its tautomerase enzymatic activity, the inhibition of which has been shown to block its pro-inflammatory effects.[5]

Mechanism of Action: Inhibition of MIF Tautomerase and Downstream Signaling

E-2-arylmethylene-1-tetralone derivatives have been identified as potent inhibitors of MIF's tautomerase activity.[5] These small molecules bind to the active site of MIF, preventing it from catalyzing the keto-enol tautomerization of its substrates.[5]

The inhibition of MIF's enzymatic function leads to the attenuation of the downstream pro-inflammatory cascade. This includes the suppression of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation.[5] NF-κB is a master regulator of inflammation, controlling the expression of numerous cytokines, chemokines, and adhesion molecules.[6][7] By inhibiting MIF, these tetralone derivatives effectively reduce the production of key inflammatory mediators such as TNF-α, IL-6, and nitric oxide.[5]

Diagram: MIF Inhibition Pathway

Caption: Inhibition of MIF by tetralone derivatives blocks the NF-κB signaling cascade.

Experimental Protocols: A Self-Validating System

The integrity of drug discovery research hinges on robust and reproducible methodologies. The following protocols provide a framework for the synthesis and biological evaluation of 2-acetyl-1-tetralone derivatives.

Protocol: Synthesis of 2-(4-methoxybenzylidene)-1-tetralone

This protocol details a representative Claisen-Schmidt condensation.

Materials:

-

2-Acetyl-1-tetralone (1.0 eq)

-

4-Methoxybenzaldehyde (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq)

-

Ethanol (EtOH)

-

Deionized Water

-

Magnetic stirrer, round-bottom flask, condenser

Procedure:

-

Dissolution: Dissolve 2-acetyl-1-tetralone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

Base Addition: While stirring at room temperature, add an aqueous solution of NaOH (2.0 eq) dropwise over 10 minutes. The reaction is exothermic and a color change to deep yellow/orange is expected.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into a beaker of cold deionized water with stirring. A yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol to remove unreacted aldehyde.

-

Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

-

Purification (if necessary): Recrystallize the crude product from hot ethanol to yield the pure 2-(4-methoxybenzylidene)-1-tetralone as yellow crystals.

Protocol: In Vitro MIF Tautomerase Inhibition Assay

This spectrophotometric assay quantifies the ability of a compound to inhibit MIF's enzymatic activity.[8][9]

Principle: MIF catalyzes the tautomerization of the non-standard amino acid L-dopachrome methyl ester. The rate of this reaction can be followed by monitoring the decrease in absorbance at 475 nm.

Materials:

-

Recombinant Human MIF

-

L-dopamine methyl ester

-

Sodium periodate (NaIO4)

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.5)

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a working solution of recombinant human MIF in the assay buffer to a final concentration of ~120 nM.

-

Compound Plating: In a 96-well plate, add 50 µL of assay buffer. Then, add test compounds in various concentrations (typically a serial dilution). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

Enzyme Addition: Add 50 µL of the MIF working solution to all wells except the "no enzyme" control.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Preparation: Immediately before use, prepare the L-dopachrome methyl ester substrate by mixing L-dopamine methyl ester and NaIO4 in the assay buffer. This solution is unstable and must be used quickly.

-

Reaction Initiation: Initiate the reaction by adding 100 µL of the freshly prepared substrate solution to all wells.

-

Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 475 nm every 15 seconds for 5-10 minutes.

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the "no inhibitor" control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Diagram: Synthesis and Screening Workflow

Caption: A typical workflow for the synthesis and evaluation of tetralone derivatives.

Data Presentation: Structure-Activity Relationship (SAR)

Systematic modification of the arylmethylene moiety allows for the elucidation of Structure-Activity Relationships (SAR), providing crucial insights for rational drug design.

Table 1: Hypothetical SAR Data for 2-Arylmethylene-1-tetralone Derivatives as MIF Inhibitors

| Compound ID | Aryl Substituent (R) | MIF Tautomerase IC50 (µM) |

| LEAD-01 | -H (Phenyl) | 15.2 |

| LEAD-02 | 4-OCH3 | 2.5 |

| LEAD-03 | 4-OH | 1.8 |

| LEAD-04 | 4-Cl | 5.1 |

| LEAD-05 | 4-NO2 | 25.8 |

| LEAD-06 | 3,4-di(OCH3) | 3.2 |

| LEAD-07 | 2-OH | 12.5 |

Analysis of SAR Data:

-

Electron-Donating Groups: The data suggest that electron-donating groups at the para-position of the phenyl ring (e.g., -OCH3, -OH) significantly enhance inhibitory potency compared to the unsubstituted analog (LEAD-01). The hydroxyl group in LEAD-03, capable of hydrogen bonding, is particularly favorable.

-

Electron-Withdrawing Groups: A strong electron-withdrawing group like a nitro group (LEAD-05) is detrimental to activity. A moderately electron-withdrawing halogen (LEAD-04) is better than nitro but weaker than electron-donating groups.

-

Steric Effects: The reduced activity of the ortho-hydroxyl derivative (LEAD-07) compared to its para-isomer (LEAD-03) may indicate a negative steric interaction within the MIF active site.

Conclusion and Future Directions

The 2-acetyl-1-tetralone scaffold is a validated and highly tractable starting point for the development of novel therapeutics. The synthetic accessibility, particularly through the Claisen-Schmidt condensation, allows for the rapid generation of diverse chemical libraries. The clear mechanism of action for 2-arylmethylene-1-tetralone derivatives as inhibitors of MIF tautomerase provides a solid foundation for targeting inflammatory diseases.

Future efforts should focus on:

-

Expanding Chemical Space: Exploring a wider range of heterocyclic aldehydes to probe different regions of the MIF active site.

-

Computational Modeling: Utilizing molecular docking and dynamics simulations to rationalize observed SAR and predict the binding modes of novel derivatives, accelerating the design-synthesis-test cycle.

-

Pharmacokinetic Optimization: Introducing functionalities to improve solubility, metabolic stability, and oral bioavailability.

-

In Vivo Evaluation: Advancing potent lead compounds into relevant animal models of inflammatory disease to establish in vivo efficacy and safety profiles.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of 2-acetyl-1-tetralone derivatives can be realized.

References

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

PubMed Central. (2023). Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide. Retrieved from [Link]

-

University of Groningen. (n.d.). Expand the drug discovery toolbox to target Macrophage migration inhibitory factor in cancer. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]

-

PNAS. (n.d.). Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methylene-1-tetralone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Retrieved from [Link]

-

MDPI. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. Retrieved from [Link]

-

Frontiers. (n.d.). Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

-

Frontiers. (2020). Tautomerase Activity-Lacking of the Macrophage Migration Inhibitory Factor Alleviates the Inflammation and Insulin Tolerance in High Fat Diet-Induced Obese Mice. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

PubMed. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. Retrieved from [Link]

-

Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

-

PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Structure-activity relationships for binding of 4-substituted triazole-phenols to macrophage migration inhibitory factor (MIF). Retrieved from [Link]

-

bioRxiv. (2021). Redox-dependent Structure and Dynamics of Macrophage Migration Inhibitory Factor Reveal Sites of Latent Allostery. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-乙酰基-1-四氢萘酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. pnas.org [pnas.org]

- 9. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetyl-1-tetralone: Tautomeric Dynamics and Synthetic Utility

Executive Summary

2-Acetyl-1-tetralone (CAS: 17216-08-9) represents a critical scaffold in the synthesis of polycyclic aromatic heterocycles and pharmaceutical intermediates. As a cyclic

Mechanistic Analysis: The Keto-Enol Equilibrium

Structural Dynamics

Unlike simple ketones, 2-acetyl-1-tetralone exists in a solvent-dependent equilibrium between its diketo form and two potential enol tautomers. The position of this equilibrium is dictated by the interplay of aromatic conjugation, ring strain, and intramolecular hydrogen bonding (HB).

-

The Diketo Form: dominate in polar, hydrogen-bond-accepting solvents (e.g., DMSO, water) which disrupt intramolecular chelation.

-

The Enol Forms:

-

Endo-Enol: Involves enolization of the ring carbonyl (C1). This places the double bond within the ring (C1=C2), creating a styrene-like conjugation with the benzene ring.

-

Exo-Enol: Involves enolization of the acetyl group, placing the double bond exocyclic to the tetralone ring (C2=C(OH)CH

).

-

Thermodynamic Preference: Theoretical and experimental data indicate a strong preference for the Exo-Enol tautomer over the endo-enol. While the endo-enol benefits from conjugation with the aromatic ring, the exo-enol forms a highly stable 6-membered intramolecular hydrogen-bonded chelate ring that minimizes steric strain and maximizes the overlap between the enol oxygen and the ring carbonyl.

The Chelate Effect

The stability of the enol form is driven by the "Chelate Effect," where the enolic hydroxyl proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction locks the molecule into a planar or near-planar conformation, enhancing resonance stabilization across the

Figure 1: Tautomeric equilibrium pathways. The Exo-Enol is thermodynamically favored due to optimal chelation geometry.

Spectroscopic Characterization

Accurate identification of the tautomeric state is essential for monitoring reaction progress, particularly in alkylation or condensation reactions where the enol is the nucleophilic species.

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides the most definitive evidence of tautomerism.

| Signal | Chemical Shift ( | Multiplicity | Structural Assignment |

| Enol -OH | 15.0 – 17.0 | Singlet (Broad) | Characteristic of strong intramolecular H-bond (Chelate). |

| Vinyl -CH | 2.0 – 2.2 | Singlet | Methyl group attached to the enol double bond (Exo-Enol). |

| Keto -CH | 2.3 – 2.5 | Singlet | Acetyl methyl group in the Diketo form. |

| Methine -CH | 3.5 – 4.0 | Triplet/Multiplet | Alpha-proton at C2 (only present in Diketo form). |

| Aromatic | 7.2 – 8.1 | Multiplet | Ring protons; C8-H often deshielded by C1 carbonyl anisotropy. |

Solvent Effects:

-

CDCl

/ C -

DMSO-d

/ MeOD: Favors the Diketo form. The solvent competes for hydrogen bonding, disrupting the internal chelate.

Infrared Spectroscopy (IR)

-

Diketo: Distinct split carbonyl bands around 1680–1700 cm

(Ring C=O) and 1710–1720 cm -

Enol: Broad -OH stretch (2500–3200 cm

) and a lowered "conjugated carbonyl" frequency (~1600–1640 cm

Experimental Protocols

Synthesis of 2-Acetyl-1-tetralone

Objective: Selective C-acylation of 1-tetralone. Mechanism: Claisen condensation via enolate generation.

Protocol:

-

Reagents: 1-Tetralone (1.0 eq), Ethyl Acetate (solvent/reactant) or Acetic Anhydride, Sodium Hydride (NaH, 2.0 eq) or Potassium tert-butoxide (KOtBu).

-

Setup: Flame-dried 3-neck round bottom flask, inert atmosphere (N

or Ar). -

Procedure:

-

Suspend NaH (60% in oil) in dry THF or Toluene at 0°C.

-

Add 1-tetralone dropwise. Stir for 30 min to form the thermodynamic enolate.

-

Add acylating agent (e.g., Ethyl Acetate or Acetyl Chloride) slowly to prevent di-acylation.

-

Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Quench: Pour into ice-cold dilute HCl. Critical: Acidification is necessary to protonate the enolate and precipitate the product.

-

-

Purification: Recrystallization from Ethanol/Hexane or column chromatography (Silica, Hexane:EtOAc 9:1).

-

Validation: Check mp (55–57 °C) and

H NMR for the characteristic enol peak at >15 ppm.

Figure 2: Synthetic workflow for 2-Acetyl-1-tetralone via Claisen condensation.

Determination of Tautomeric Equilibrium Constant ( )

Objective: Quantify the ratio of Enol to Keto forms in a specific solvent.

Formula:

Protocol:

-

Sample Prep: Dissolve 20 mg of 2-acetyl-1-tetralone in 0.6 mL of the deuterated solvent (e.g., CDCl

). -

Acquisition: Acquire a standard

H NMR spectrum (16 scans minimum, relaxation delay -

Integration:

-

Integrate the Methine proton (

-H) of the Keto form (approx. 3.8 ppm, integrates for 1H). Let Area = -

Integrate the Vinyl Methyl of the Enol form (approx. 2.1 ppm, integrates for 3H) OR the Enol -OH (approx. 16 ppm, integrates for 1H). Let Area =

.

-

-

Calculation:

-

If using Methine (1H) and Enol-OH (1H):

. -

If using Methyls: Normalize by proton count.

-

-

Result: In CDCl

, expect

Applications in Drug Discovery

The tautomeric nature of 2-acetyl-1-tetralone is not merely a spectroscopic curiosity; it dictates its reactivity profile in medicinal chemistry.

Heterocycle Synthesis

The compound serves as a "1,3-dielectrophile equivalent."

-

Reaction with Hydrazines: Leads to Benzo[g]indazoles . The hydrazine attacks the ketone (C1) and the acetyl carbonyl (C11), followed by dehydration.

-

Reaction with Hydroxylamine: Yields Benzo[c]isoxazoles .

-

Reactivity Insight: Reactions are often faster in acidic media where the keto form is activated, or in conditions that shift the equilibrium towards the reactive species.

Alkylation and Functionalization[1]

-

C2-Alkylation: To add substituents at the C2 position, one must generate the enolate. The choice of base (LiHMDS vs. NaH) and temperature controls whether the kinetic or thermodynamic enolate is formed.

-

Tautomer Trap: In some catalytic cycles, the stable enol form can act as a "thermodynamic sink," slowing down reactions that require the keto form. Lewis acids are often added to disrupt the chelate and accelerate reaction rates.

Figure 3: Divergent synthetic pathways for 2-acetyl-1-tetralone in pharmaceutical synthesis.

References

-

Sigma-Aldrich. 2-Acetyl-1-tetralone Product Specification & NMR Data.Link

-

Iglesias, E. (2003). Tautomerization of 2-Acetylcyclohexanone. 1. Characterization of Keto-Enol/Enolate Equilibria and Reaction Rates in Water.[1] Journal of Organic Chemistry.[1] Link

-

Lash, T. D., & Denny, C. P. (1995). Porphyrins with exocyclic rings. Part 5. Synthesis of a naphtho[1,2-b]porphyrin. Tetrahedron. Link

-

ChemicalBook. 2-Acetyl-1-tetralone Properties and Safety.Link

-

PubChem. 2-Acetyl-1-tetralone Compound Summary. National Library of Medicine. Link

Sources

Solubility Profile of 2-Acetyl-1-tetralone: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Acetyl-1-tetralone, a key intermediate in pharmaceutical and organic synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's fundamental physicochemical properties and the principles of solute-solvent interactions. We present a detailed, field-proven experimental protocol for researchers to precisely determine solubility in any common organic solvent, ensuring a self-validating and reliable methodology. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding and practical application of 2-Acetyl-1-tetralone's solubility characteristics for process development, formulation, and reaction optimization.

Introduction: The Significance of 2-Acetyl-1-tetralone

2-Acetyl-1-tetralone (CAS No. 17216-08-9) is a bicyclic dione featuring a tetralone framework, which is a structural motif found in numerous bioactive natural products and synthetic pharmaceuticals.[1] Its utility as a building block for more complex molecules, such as dihydronaphtho-pyrroles, makes it a compound of significant interest in medicinal chemistry and organic synthesis.[2]

The solubility of a starting material or intermediate is a critical parameter that dictates its handling, reaction conditions, purification strategies, and ultimately, the efficiency and scalability of a synthetic process. A thorough understanding of the solubility of 2-Acetyl-1-tetralone in various organic solvents is therefore essential for any scientist working with this compound. This guide provides both a theoretical prediction of its solubility and the practical tools to determine it empirically.

Physicochemical Profile of 2-Acetyl-1-tetralone

A molecule's solubility is fundamentally governed by its physical and chemical properties. The key parameters for 2-Acetyl-1-tetralone are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-acetyl-3,4-dihydronaphthalen-1(2H)-one | PubChem[3] |

| CAS Number | 17216-08-9 | Sigma-Aldrich[4] |

| Molecular Formula | C₁₂H₁₂O₂ | PubChem[3] |

| Molecular Weight | 188.22 g/mol | PubChem[3] |

| Physical Form | Solid (Yellow Crystals) | ECHEMI[5] |

| Melting Point | 55 - 57 °C | Sigma-Aldrich |

| Boiling Point | 135 - 142 °C @ 1 mmHg | Sigma-Aldrich[4] |

| Octanol/Water Partition Coeff. (logP) | 2.021 (Calculated) | Cheméo[6] |

| Water Solubility (logS) | -2.70 (Calculated, mol/L) | Cheméo[6] |

| Calculated Water Solubility | ~0.37 mg/mL | Cheméo[6] |

The positive logP value indicates that 2-Acetyl-1-tetralone is lipophilic and will preferentially partition into nonpolar environments over water.[6] The calculated water solubility of approximately 0.37 mg/mL confirms that it is, as expected, very slightly soluble in aqueous media.

Theoretical Principles of Solubility

The solubility of 2-Acetyl-1-tetralone can be predicted by analyzing its molecular structure in the context of the "like dissolves like" principle. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Molecular Structure Analysis:

-

Nonpolar Character: The molecule is dominated by a large, hydrophobic bicyclic system, consisting of a benzene ring fused to a cyclohexanone ring. This substantial hydrocarbon framework is the primary driver of its solubility in nonpolar solvents.

-

Polar Character: The presence of two ketone (C=O) functional groups introduces significant polarity. These carbonyl groups can act as hydrogen bond acceptors, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: 2-Acetyl-1-tetralone lacks a hydrogen bond donor (like an -OH or -NH group). Therefore, it cannot self-associate through hydrogen bonds but can accept hydrogen bonds from protic solvents (e.g., alcohols).

This duality—a large nonpolar scaffold combined with polar functional groups—suggests that 2-Acetyl-1-tetralone will exhibit broad solubility across a range of solvents, with optimal solubility in solvents of intermediate polarity.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of 2-Acetyl-1-tetralone. These predictions should be confirmed experimentally using the protocol provided in Section 5.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Moderate to Low | The large hydrocarbon structure favors interaction, but the polar ketone groups may limit high solubility in purely nonpolar media. Toluene's aromaticity may improve solubility over alkanes. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents effectively solvate both the polar carbonyl groups (via dipole-dipole interactions) and the nonpolar hydrocarbon backbone. They represent the best balance of polarity. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | As very strong organic solvents, DMF and DMSO are excellent at dissolving a wide array of organic compounds and are expected to readily dissolve 2-Acetyl-1-tetralone.[7] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can hydrogen bond with the carbonyl oxygen atoms. However, their strong self-association via hydrogen bonding may slightly hinder the solvation of the large nonpolar part of the molecule compared to polar aprotic solvents. |

| Aqueous | Water | Very Low | The large, nonpolar surface area of the molecule dominates, making it energetically unfavorable to disrupt the strong hydrogen-bonding network of water.[6] |

Experimental Protocol: Quantitative Solubility Determination via the Saturation Shake-Flask Method

This protocol describes a robust and reliable method for determining the equilibrium solubility of 2-Acetyl-1-tetralone. The principle involves creating a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

Materials & Equipment:

-

2-Acetyl-1-tetralone (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Stock Standard:

-

Accurately weigh a known amount of 2-Acetyl-1-tetralone and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Generation of Calibration Curve:

-

Perform serial dilutions of the stock standard to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response (e.g., peak area) versus concentration. This curve will be used to determine the concentration of the unknown samples.

-

-

Sample Preparation (Saturation):

-

Add an excess amount of solid 2-Acetyl-1-tetralone to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a thermostatically controlled environment (e.g., 25 °C).

-

Shake the samples for a sufficient period to reach equilibrium. A 24-hour period is standard, but 48-72 hours may be necessary to ensure true equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. Causality: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent used for the calibration standards. The dilution factor will depend on the expected solubility.

-

Analyze the diluted sample using the same analytical method as the calibration standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of 2-Acetyl-1-tetralone in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units (e.g., mg/mL or g/100 mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While published quantitative data on the solubility of 2-Acetyl-1-tetralone is scarce, a robust predictive framework can be established from its physicochemical properties. The molecule's structure, possessing both significant nonpolar and polar characteristics, suggests high solubility in polar aprotic solvents like acetone, DCM, and DMSO, and moderate solubility in alcohols and nonpolar aromatic solvents. Its solubility in water and aliphatic hydrocarbons is predicted to be low. For researchers requiring precise quantitative data for process development or formulation, the provided shake-flask experimental protocol offers a reliable and standard methodology. This combination of theoretical prediction and practical, verifiable methodology provides a complete and actionable guide for the scientific community.

References

- This cit

- This cit

- This cit

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86527, 2-Acetyl-1-tetralone. [Link]

-

Thorat, S. S. et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), pp.28-49. [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Cheméo. Chemical Properties of 2-Acetyl-1-tetralone (CAS 17216-08-9). [Link]

- This cit

- This cit

- This cit

- This cit

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. 2-Acetyl-1-tetralone | C12H12O2 | CID 86527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Acetyl-1-tetralone 98 17216-08-9 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 2-Acetyl-1-tetralone (CAS 17216-08-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

2-Acetyl-1-tetralone: A Pivotal Scaffold in Organic Synthesis

This guide provides an in-depth technical analysis of 2-Acetyl-1-tetralone , a bicyclic

Executive Summary

2-Acetyl-1-tetralone (CAS: 17216-08-9) is a functionalized derivative of

This guide details the synthesis, tautomeric behavior, and diverse chemical transformations of 2-acetyl-1-tetralone, emphasizing its role in developing antimicrobial, anti-inflammatory, and CNS-active agents.

Structural Analysis & Reactivity Profile

The Tautomeric Equilibrium

Unlike simple ketones, 2-acetyl-1-tetralone exists in a dynamic equilibrium between its diketo and cis-enol forms. In solution, the enol tautomer is significantly stabilized by two factors:

-

Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl group and the carbonyl oxygen (O-H

O=C), creating a pseudo-six-membered ring. -

Extended Conjugation: The enol double bond conjugates with the aromatic benzene ring of the tetralin system.

NMR Signature:

-

Enol Form: Characterized by a sharp singlet far downfield (

15.0–16.5 ppm) corresponding to the chelated hydroxyl proton. -

Keto Form: Displays a doublet/triplet pattern for the C2 proton (

~3.5–4.0 ppm), though this is often minor in non-polar solvents like CDCl

Electrophilic & Nucleophilic Sites

The molecule offers three distinct sites for chemical modification:

-

C1 Carbonyl: Hard electrophile, susceptible to 1,2-addition.

-

Exocyclic Acetyl Group: Susceptible to nucleophilic attack; the methyl group allows for terminal functionalization.

-

C2 Position: Highly nucleophilic upon deprotonation; the site of alkylation and arylation.

Synthesis of the Building Block

The industrial and laboratory "Gold Standard" for synthesizing 2-acetyl-1-tetralone is the Claisen Condensation of

Protocol: Claisen Condensation via Sodium Hydride

Reaction: 1-Tetralone + Ethyl Acetate

Reagents:

- -Tetralone (1.0 eq)[1]

-

Sodium Hydride (60% dispersion in oil, 2.0 eq)

-

Ethyl Acetate (dry, 5.0 eq - acts as reagent and co-solvent)

-

THF (anhydrous) or Toluene

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous THF.

-

Deprotonation: Cool the suspension to 0°C. Add

-tetralone dropwise over 20 minutes. Evolution of H -

Acylation: Add dry ethyl acetate (or acetic anhydride for faster rates, though EtOAc is more selective) dropwise.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. The solution typically turns dark orange/red.

-

Quench & Workup: Cool to 0°C. Carefully quench with dilute acetic acid or 1N HCl until pH ~5. Extract with dichloromethane (

). -

Purification: Wash combined organics with brine, dry over Na

SO

Yield: Typically 75–85%.[2] Physical State: Pale yellow to brown solid/oil (mp: 55–57 °C).

Key Synthetic Transformations

2-Acetyl-1-tetralone serves as a divergence point for multiple heterocyclic scaffolds.

Synthesis of Benzo[ ]indazoles (Pyrazoles)

Reaction with hydrazines yields tricyclic pyrazoles, a scaffold found in potent anti-inflammatory and antitumor agents.

-

Reagents: Hydrazine hydrate or Phenylhydrazine, Ethanol, catalytic Acetic Acid.

-

Mechanism: Formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration.

-

Outcome: 4,5-Dihydro-1

-benzo[

Synthesis of Benzo[ ]isoxazoles

Reaction with hydroxylamine hydrochloride yields isoxazole derivatives.

-

Reagents: NH

OH -

Regioselectivity: Control of pH is critical. Basic conditions favor the isoxazole, while strongly acidic conditions can lead to Beckmann rearrangement products.

Palladium-Catalyzed Asymmetric Alkylation

A modern application involves the enantioselective

Visualizing the Reaction Pathways:

Caption: Divergent synthesis starting from 2-Acetyl-1-tetralone to access varying bioactive scaffolds.

Pharmaceutical Applications & Bioactivity[3]

Antimicrobial Agents

Derivatives of 2-acetyl-1-tetralone, particularly the aminoguanidine and thiosemicarbazone analogs, have demonstrated significant efficacy against multidrug-resistant pathogens.

-

Target: Methicillin-resistant Staphylococcus aureus (MRSA).

-

Mechanism: Membrane depolarization and inhibition of dihydrofolate reductase (DHFR).

-

Data Point: MIC values as low as 0.5 µg/mL have been reported for specific guanidinylated derivatives.

CNS Active Agents

The rigid bicyclic structure mimics the pharmacophore of Tacrine (an acetylcholinesterase inhibitor). 2-Acetyl-1-tetralone is used to synthesize "tacrine-hybrids" by condensing the acetyl group with amino-nitriles to form tacrine-like quinolines, improving blood-brain barrier penetration and selectivity.

Comparative Activity Table

| Derivative Class | Core Reactant | Target Indication | Key Mechanism |

| Benzo[g]indazoles | Phenylhydrazine | Anti-inflammatory | COX-2 Inhibition |

| Benzo[c]isoxazoles | Hydroxylamine | Antimicrobial | Bacterial Membrane Disruption |

| Tacrine Analogs | 2-Aminobenzonitrile | Alzheimer's (AChE) | Acetylcholinesterase Inhibition |

| BF | BF | Imaging | Fluorescence (Biological Probes) |

Experimental Protocol: Synthesis of Benzo[g]indazole Derivative

Objective: Synthesis of 1-phenyl-4,5-dihydro-1

Safety: Phenylhydrazine is toxic and a potential carcinogen. Handle in a fume hood with double nitrile gloves.

-

Preparation: Dissolve 2-acetyl-1-tetralone (1.88 g, 10 mmol) in Absolute Ethanol (20 mL) in a 50 mL round-bottom flask.

-

Addition: Add Phenylhydrazine (1.08 g, 10 mmol) dropwise.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid .

-

Reaction: Reflux the mixture at 80°C for 3 hours. Monitor via TLC (Solvent: Hexane:EtOAc 8:2). The starting material spot (Rf ~0.6) should disappear, replaced by a lower fluorescent spot.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice (100 g) with stirring.

-

A solid precipitate will form.

-

-

Purification: Filter the solid, wash with cold water (

mL), and recrystallize from ethanol to afford the pure pyrazole derivative.

Expected Yield: 85–92%. Characterization:

-

H NMR (CDCl

References

-

Organic Syntheses Procedure for

-Tetralone: -

Tautomerism in Cyclic

-Diketones:- Title: Tautomerization of 2-Acetylcyclohexanone.

- Source: Journal of Organic Chemistry (ACS), 2003.

-

URL:[Link]

-

Synthesis of Pyrazoles from 1,3-Diketones

- Title: Synthesis of Pyrazole and Isoxazole in Triethanolamine Medium.

- Source: Indian Journal of Chemistry, 2007.

-

URL:[Link]

-

Antimicrobial Activity of Tetralone Derivatives

-

Palladium-Catalyzed Alkylation

Sources

- 1. 1-Tetralone synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Protocols for Intramolecular Friedel-Crafts Acylation in Tetralone Synthesis

This Application Note is designed for researchers and process chemists optimizing the synthesis of

Executive Summary

The

This guide provides two field-proven protocols:

-

The "Classic" One-Pot Method (PPA): Best for unactivated or robust substrates.

-

The "Stepwise" Method (Acid Chloride/

): Best for acid-sensitive substrates requiring mild temperatures.

Mechanistic Insight: The Acylium Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[1] Unlike intermolecular acylation, the entropy of activation is favorable (intramolecular), but ring strain in the transition state can be a limiting factor.

Core Mechanism

-

Activation: The carbonyl oxygen coordinates with the Lewis/Brønsted acid.

-

Ionization: Loss of the leaving group (OH or Cl) generates the resonance-stabilized acylium ion .[1][2]

-

Cyclization: The aromatic ring attacks the electrophilic acylium carbon (Rate Determining Step).

-

Re-aromatization: Deprotonation restores aromaticity.[2]

Figure 1: Mechanistic flow of intramolecular Friedel-Crafts acylation.[3] The formation of the acylium ion is the critical activation step.

Strategic Reagent Selection

Choosing the right acid mediator dictates the workup difficulty and functional group tolerance.

| Feature | Polyphosphoric Acid (PPA) | Acid Chloride / | Triflic Acid (TfOH) |

| Mechanism | Brønsted Acid (Dehydrative) | Lewis Acid (Stoichiometric) | Superacid (Catalytic potential) |

| Substrate Scope | Robust substrates; Acid-stable | Sensitive substrates; Halogenated rings | High-value, complex scaffolds |

| Stoichiometry | Solvent quantity (Large excess) | >1.1 equiv | Neat or catalytic |

| Key Challenge | High viscosity; Stirring difficulty | Moisture sensitivity; HCl gas evolution | Cost; Corrosive nature |

| Green Score | Medium (Phosphate waste) | Low (Aluminum salts, chlorinated solvents) | High (Recyclable in some systems) |

Experimental Protocols

Protocol A: The Polyphosphoric Acid (PPA) Method

Recommended for: Simple 4-phenylbutanoic acid derivatives, scaling up (10g - 100g), and avoiding chlorinated solvents.

Reagents:

-

4-Phenylbutanoic acid (1.0 equiv)

-

Polyphosphoric Acid (PPA) (10-20 parts by weight relative to substrate)

Procedure:

-

Preparation: In a beaker or wide-mouth flask, heat the PPA to 90°C on a steam bath or oil bath. Note: PPA is extremely viscous at room temperature; heating is required to allow stirring.

-

Addition: Add the molten or solid 4-phenylbutanoic acid to the hot PPA under manual stirring (or overhead mechanical stirring for scale >20g).

-

Reaction: Maintain temperature at 90–100°C for 1–2 hours .

-

Process Control: Monitor color change. The reaction typically turns from colorless to reddish-orange (formation of the protonated ketone).

-

-

Quenching (Critical): Allow the mixture to cool to ~60°C. Pour the warm syrup slowly onto a slurry of crushed ice and water with vigorous stirring.

-

Caution: Exothermic hydrolysis. Do not allow the mixture to boil.

-

-

Workup: The PPA hydrolyzes to orthophosphoric acid (water-soluble). The product will separate as an oil or precipitate. Extract with diethyl ether or ethyl acetate. Wash organic layer with 5% NaOH (to remove unreacted acid) and brine.

-

Purification: Distillation under reduced pressure (bp ~90-91°C at 0.5 mmHg) or recrystallization (if substituted).

Validation:

Protocol B: The Two-Step Acid Chloride Method

Recommended for: Substrates with electron-withdrawing groups or when mild thermal conditions are required.

Step 1: Acid Chloride Formation

-

Dissolve 4-phenylbutanoic acid in DCM.

-

Add Thionyl Chloride (

, 1.2 equiv) and a catalytic drop of DMF. -

Reflux for 1 hour until gas evolution (

, -

Concentrate in vacuo to remove excess

.

Step 2: Cyclization

-

Setup: Flame-dry a three-neck flask equipped with a reflux condenser and dropping funnel. Purge with

. -

Solvent: Charge

(1.2 equiv) and dry DCM (or 1,2-dichloroethane). Cool to 0°C. -

Addition: Dissolve the crude acid chloride from Step 1 in dry DCM. Add dropwise to the

suspension.-

Observation: Evolution of HCl gas; solution turns dark.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Quenching: Pour the reaction mixture slowly into ice/HCl (conc).

-

Workup: Separate layers. Wash organic phase with water, saturated

, and brine. Dry over

Validation:

-

Yields typically 85–95% .[4]

-

Ref: Friedel-Crafts and Related Reactions (Olah) [2].

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (PPA) | Incomplete mixing due to viscosity. | Use mechanical stirring; increase PPA temperature to 90°C before addition. |

| Incomplete Conversion ( | Catalyst deactivation by moisture. | Ensure glassware is flame-dried; use fresh |

| Polymerization/Tars | Reaction temperature too high. | Lower temperature; switch from PPA (90°C) to High-Dilution |

| Regioisomer Mixtures | Substrate has activating groups (e.g., -OMe). | meta-substituted substrates often give mixtures. Block the para position or use steric bulk to direct cyclization. |

Safety & Workflow Decision Matrix

Handling Friedel-Crafts reagents requires strict adherence to safety protocols regarding corrosive acids and gas evolution.[7]

Figure 2: Decision matrix for selecting the appropriate synthetic protocol based on substrate stability.

References

-

Organic Syntheses: Olson, C. E.; Bader, A. R. "

-Tetralone".[8][9][10] Org.[8][5][9][11] Synth.1953 , 33, 90. - Standard Reference: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.

-

Modern Catalytic Methods: Akiyama, T. "Stronger Brønsted Acids". Chem. Rev.2007 , 107, 5744. (Context on TfOH usage).

- Green Chemistry Approaches: Sartori, G.; Maggi, R. "Advances in Friedel-Crafts Acylation Reactions". CRC Press, 2009. (Discussion on Zeolites/Solid Acids).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. ccsenet.org [ccsenet.org]

- 9. chegg.com [chegg.com]

- 10. chegg.com [chegg.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Synthesis of Dihydronaphtho[f]isoindole-4,9-diones from 2-Acetyl-1-tetralone

Introduction: The Significance of Dihydronaphtho-pyrroles in Modern Drug Discovery

The dihydronaphtho-pyrrole core, specifically the benzo[f]indole-4,9-dione scaffold, represents a privileged structure in medicinal chemistry.[1] These tricyclic systems are of significant interest to researchers and drug development professionals due to their diverse and potent biological activities. Compounds incorporating this moiety have demonstrated promising therapeutic potential, including anticancer and anti-inflammatory properties.[2][3] The unique electronic and steric features of the benzo[f]indole-4,9-dione system allow for multifaceted interactions with biological targets, making it a fertile ground for the development of novel therapeutics.

This comprehensive guide provides a detailed protocol for the synthesis of dihydronaphtho[f]isoindole-4,9-diones, utilizing the readily available starting material, 2-acetyl-1-tetralone. We will explore a robust two-step synthetic strategy, offering in-depth mechanistic insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Synthetic Strategy: A Two-Step Approach to the Dihydronaphtho-pyrrole Core

The conversion of 2-acetyl-1-tetralone to a dihydronaphtho[f]isoindole-4,9-dione is elegantly achieved through a two-step sequence:

-

Oxidation of 2-Acetyl-1-tetralone: The initial step involves the selective oxidation of the active methylene group at the C4 position of the tetralone ring to introduce a second carbonyl group, thereby forming a crucial 1,4-dicarbonyl intermediate, 2-acetyl-1,4-naphthoquinone.

-

Paal-Knorr Pyrrole Synthesis: The resulting 2-acetyl-1,4-naphthoquinone is then subjected to a Paal-Knorr condensation with a primary amine to construct the pyrrole ring, yielding the desired dihydronaphtho[f]isoindole-4,9-dione.[4][5][6][7]

This strategic approach is both efficient and versatile, allowing for the introduction of various substituents on the pyrrole nitrogen by selecting the appropriate primary amine in the final step.

Caption: Simplified mechanism of the Riley Oxidation.

Experimental Protocol: Synthesis of 2-Acetyl-1,4-naphthoquinone

Disclaimer: This protocol involves the use of selenium dioxide, which is toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Acetyl-1-tetralone | 188.23 | 1.88 g | 10 |

| Selenium Dioxide (SeO₂) | 110.96 | 1.22 g | 11 |

| Dioxane | - | 50 mL | - |

| Water | 18.02 | 1 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetyl-1-tetralone (1.88 g, 10 mmol) and dioxane (50 mL).

-

Stir the mixture to dissolve the starting material completely.

-

Carefully add selenium dioxide (1.22 g, 11 mmol) and water (1 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The appearance of a red precipitate of elemental selenium is indicative of the reaction proceeding.

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-acetyl-1,4-naphthoquinone as a yellow solid.

Part 2: Paal-Knorr Pyrrole Synthesis of Dihydronaphtho[f]isoindole-4,9-diones

With the 1,4-dicarbonyl intermediate, 2-acetyl-1,4-naphthoquinone, in hand, the final step is the construction of the pyrrole ring via the Paal-Knorr synthesis. This reaction involves the condensation of the 1,4-dicarbonyl compound with a primary amine. [5][6][7]

Mechanism of the Paal-Knorr Pyrrole Synthesis

The generally accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds as follows:

-

Nucleophilic Attack: The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,4-dicarbonyl compound.

-

Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of two molecules of water) to form the aromatic pyrrole ring. [5]

Caption: Simplified mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of a Representative Dihydronaphtho[f]isoindole-4,9-dione

This protocol describes the synthesis of 2-benzyl-1-methyl-1H-benzo[f]indole-4,9-dione as an example. The choice of primary amine can be varied to synthesize a library of N-substituted derivatives.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Acetyl-1,4-naphthoquinone | 200.18 | 1.00 g | 5 |

| Benzylamine | 107.15 | 0.59 g (0.6 mL) | 5.5 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2-acetyl-1,4-naphthoquinone (1.00 g, 5 mmol) in glacial acetic acid (20 mL).

-

Add benzylamine (0.59 g, 5.5 mmol) to the solution at room temperature with stirring.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with copious amounts of water to remove any residual acetic acid, followed by a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure dihydronaphtho[f]isoindole-4,9-dione.

Conclusion and Future Perspectives

The synthetic route detailed herein provides a reliable and adaptable method for the preparation of dihydronaphtho[f]isoindole-4,9-diones from the readily accessible starting material, 2-acetyl-1-tetralone. The two-step sequence, involving a Riley oxidation followed by a Paal-Knorr pyrrole synthesis, offers a practical approach for researchers in medicinal chemistry and drug discovery to access this important class of heterocyclic compounds. The versatility of the Paal-Knorr reaction allows for the synthesis of a diverse library of N-substituted analogs, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. Further exploration of different primary amines and modifications to the tetralone core can lead to the discovery of novel compounds with enhanced biological activities.

References

-

New 2-Acetyl-3-aminophenyl-1,4-naphthoquinones: Synthesis and In Vitro Antiproliferative Activities on Breast and Prostate Human Cancer Cells. (2020). PMC. [Link]

-

SYNTHESIS OF BENZO[f]INDOLE-4,9-DIONE DERIVATIVES BY MULTICOMPONENT. (2025). Chemistry of Heterocyclic Compounds. [Link]

-

Design, synthesis and anticancer activity of naphthoquinone derivatives. (n.d.). PMC. [Link]

-

Synthesis of Benzo[f]isoindole-4,9-diones. (n.d.). The Journal of Organic Chemistry. [Link]

-

Synthesis, Antioxidant and Cytotoxic Activities of Novel Naphthoquinone Derivatives from 2,3-Dihydro-2,3-Epoxy-1,4. (n.d.). Hilaris Publisher. [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

-

Reactions of 2-amino-1,4-naphthoquinone with aldehydes. (2025). ResearchGate. [Link]

-

The Reaction of 1,2-Naphthoquinones with Some P(III) Derivatives—A Versatile Synthetic Approach to Potentially Useful Naphthoquinones and Dihydroxynaphthalenes Containing Phosphorus–Carbon Bond. (2025). ResearchGate. [Link]

-

Variations in product in reactions of naphthoquinone with primary amines. (n.d.). Springer. [Link]

-

Discovery of Benzo[f]indole-4,9-dione Derivatives as New Types of Anti-Inflammatory Agents. (n.d.). MDPI. [Link]

-

Synthesis and Biological Evaluation of Benzo[f]indole-4,9-diones N-Linked to Carbohydrate Chains as New Type of Antitumor Agents. (n.d.). SciELO. [Link]

-

BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. (2022). SciELO. [Link]

-

Tetralone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Riley oxidation. (n.d.). Wikipedia. [Link]

-

Synthesis of benzo[f]indole‐4,9‐diones derivatives from 1,3‐Indanedione... (n.d.). ResearchGate. [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube. [Link]

-

Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. (n.d.). MDPI. [Link]

-

Selenium dioxide. (2011). ChemicalDesk.Com. [Link]

-

Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. (2025). ResearchGate. [Link]

-

Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. (n.d.). PMC. [Link]

-

Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling. (2023). PubMed Central. [Link]

-

Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. (2023). YouTube. [Link]

-

Oxidation using selenium dioxide. (2004). Physics Forums. [Link]

-

NIH Public Access. (2014). CORE. [Link]

-

Oxidation of Imines by Selenium Dioxide. (n.d.). ResearchGate. [Link]

-

Regioselective Oxidation of Tetrahydronaphthalenes to α‐Tetralone Derivatives Using DDQ as Oxidizing. (2024). Semantic Scholar. [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]

-

Oxidation of tetralin, α tetralol and α tetralone. (n.d.). Sci-Hub. [Link]

Sources

- 1. SYNTHESIS OF BENZO[<i>f</i>]INDOLE-4,9-DIONE DERIVATIVES BY MULTICOMPONENT | Chemistry of Heterocyclic Compounds [osi131.osi.lv]

- 2. Discovery of Benzo[f]indole-4,9-dione Derivatives as New Types of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. rgmcet.edu.in [rgmcet.edu.in]

Application Note: Comprehensive Purity Analysis of 2-Acetyl-1-tetralone

A Guide to Validated HPLC and GC-MS Methods for Researchers and Drug Development Professionals

Abstract

2-Acetyl-1-tetralone is a key bicyclic ketone intermediate in the synthesis of various pharmaceutical agents and bioactive molecules.[1][2] Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides two orthogonal, robust, and validated analytical methodologies—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of 2-Acetyl-1-tetralone. The stability-indicating reverse-phase HPLC method is designed for accurate quantification of the main component and the separation of non-volatile impurities and degradation products. The complementary GC-MS method offers definitive identification based on mass spectral data and is ideal for profiling volatile and semi-volatile impurities. These protocols are structured to meet the rigorous standards of the pharmaceutical industry, with a focus on the scientific rationale behind methodological choices and adherence to validation principles outlined by the International Council for Harmonisation (ICH).[3][4]

Introduction: The Imperative for Orthogonal Purity Testing

In pharmaceutical development, an analytical method's objective is to demonstrate its suitability for the intended purpose.[4] For a synthetic intermediate like 2-Acetyl-1-tetralone (MW: 188.22 g/mol , solid at room temperature), purity is not a singular metric but a comprehensive profile.[2][5] No single analytical technique can reveal all potential impurities. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical or physical principles—is a cornerstone of a robust quality control strategy.

-

HPLC , particularly in the reverse-phase mode, separates analytes based on their polarity and hydrophobic interactions with the stationary phase. It is the industry standard for assay and impurity quantification due to its high precision and reproducibility.[6]

-

GC-MS separates analytes based on their volatility and boiling point, followed by definitive identification through mass spectrometry, which provides a unique molecular fingerprint.[7] It excels at identifying co-eluting peaks from HPLC and detecting impurities that are not amenable to LC analysis.

This guide presents detailed protocols for both techniques, designed to be implemented in a research or quality control laboratory setting.

Part I: Stability-Indicating HPLC Method for Assay and Purity

This method is designed not only to determine the purity of 2-Acetyl-1-tetralone under standard conditions but also to separate it from potential degradation products generated under stress. This "stability-indicating" capability is critical for understanding the molecule's intrinsic stability and for developing stable drug formulations.[8]

Rationale for Method Design

The selection of chromatographic parameters is based on the physicochemical properties of 2-Acetyl-1-tetralone.

-

Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and strong hydrophobic retention of the moderately polar tetralone ring system. Its widespread use ensures method transferability.

-

Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is selected for its low viscosity and UV transparency. A gradient is crucial for a stability-indicating method, as it ensures the elution of both early-eluting polar degradants and late-eluting non-polar impurities within a reasonable runtime.

-

Detection: The conjugated aromatic ketone system in 2-Acetyl-1-tetralone provides strong UV absorbance. A wavelength of 245 nm is selected to maximize sensitivity for both the parent compound and structurally similar impurities.

-

Validation Framework: The entire method is designed to be validated according to ICH Q2(R1) guidelines, ensuring it is fit for purpose.[3][9]

Detailed HPLC Protocol

Instrumentation and Reagents:

-

HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

2-Acetyl-1-tetralone Reference Standard (of known purity)

Chromatographic Conditions:

| Parameter | Setting | Justification |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for retaining moderately polar analytes. |

| Mobile Phase A | Water | High-polarity solvent for reverse-phase. |

| Mobile Phase B | Acetonitrile | Low-polarity organic modifier. |

| Gradient | 0-15 min: 40% B to 90% B; 15-18 min: 90% B; 18-20 min: 40% B | Ensures elution of a wide polarity range of compounds. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |

| Detection | UV at 245 nm | High absorbance wavelength for the aromatic ketone chromophore. |

| Run Time | 20 minutes | Sufficient to elute the API and potential impurities. |

Sample and Standard Preparation:

-

Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).

-

Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 2-Acetyl-1-tetralone Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the 2-Acetyl-1-tetralone sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Strategy: A Self-Validating System

The trustworthiness of an analytical method is established through rigorous validation.[4] A crucial component of this is demonstrating specificity through forced degradation studies.

Forced Degradation Protocol: The objective is to achieve 5-20% degradation of the active ingredient to prove the method's ability to resolve the API from its byproducts.[10]

-

Acid Hydrolysis: Treat sample solution with 0.1 M HCl at 60 °C for 4 hours. Neutralize before injection.

-

Base Hydrolysis: Treat sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.

-

Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid sample to 105 °C for 48 hours, then prepare solution.

-

Photolytic Degradation: Expose sample solution to UV light (ICH Q1B conditions) for 24 hours.

A PDA detector should be used to assess peak purity across all conditions, ensuring no co-eluting peaks are present.[3] The method validation would further include Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness studies as defined by ICH guidelines.[9][11]

HPLC Workflow Visualization

Caption: HPLC workflow for 2-Acetyl-1-tetralone purity analysis.

Part II: GC-MS Method for Definitive Identification & Volatile Impurities

GC-MS provides an orthogonal and confirmatory analysis. Its primary roles here are the unequivocal identification of the main peak via its mass spectrum and the detection of any volatile or semi-volatile impurities not captured by the HPLC method.

Rationale for Method Design

-

Stationary Phase: A low-bleed, non-polar 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms or equivalent) is an excellent general-purpose choice. It separates compounds primarily by their boiling points, which is ideal for a semi-volatile compound like 2-Acetyl-1-tetralone (Boiling Point: 135-142 °C at 1 mmHg).[5]

-

Injection Mode: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overload and ensuring sharp peaks.

-

Ionization: Standard Electron Ionization (EI) at 70 eV is used. This high-energy ionization is highly reproducible and creates extensive fragmentation, resulting in a detailed mass spectrum that serves as a molecular fingerprint.[12] The resulting spectrum can be compared to reference spectra for confident identification.[13]

Detailed GC-MS Protocol

Instrumentation and Reagents:

-

GC-MS system with a capillary column, autosampler, and mass selective detector.

-

Helium (Carrier Gas, 99.999% purity)

-

Dichloromethane or Ethyl Acetate (GC Grade)

-

2-Acetyl-1-tetralone Reference Standard

GC-MS Conditions:

| Parameter | Setting | Justification |

|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | General purpose, low-bleed column suitable for semi-volatiles. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temp. | 270 °C | Ensures rapid vaporization without thermal degradation. |

| Injection Mode | Split (50:1 ratio) | Prevents column overload and ensures sharp peak shape. |

| Injection Vol. | 1 µL | Standard volume for capillary GC. |

| Oven Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Separates analytes by boiling point and cleans the column. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes between GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for EI source stability. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Industry standard for reproducible, library-searchable spectra.[12] |

| Mass Range | m/z 40 - 450 | Covers the molecular weight of the analyte and expected fragments. |

Sample Preparation:

-

Solvent: Dichloromethane or Ethyl Acetate.

-

Sample Solution (1 mg/mL): Accurately weigh ~5 mg of the 2-Acetyl-1-tetralone sample into a vial. Add 5 mL of solvent and vortex to dissolve.

Data Interpretation: The Molecular Fingerprint